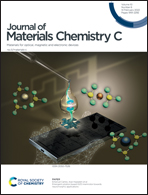Construction of crossed heterojunctions from p-ZnTe and n-CdSe nanoribbons and their photoresponse properties†
Journal of Materials Chemistry C Pub Date: 2014-06-12 DOI: 10.1039/C4TC01034E
Abstract
Sb-doped p-type ZnTe nanoribbons (NRs) and Ga-doped n-type CdSe NRs were synthesized via a co-thermal evaporation method in a horizontal tube furnace, respectively. Crossbar heterojunction diode (HD) devices were constructed from p-ZnTe:Sb NRs and n-CdSe NRs by a convenient route. The p-ZnTe/n-CdSe NR HD device exhibits a significant rectification characteristic with a rectification ratio up to 103 within ±5 V and a low turn-on voltage of 2.6 V. Photoresponse analysis reveals that such HD devices were highly sensitive to light illumination with excellent stability, reproducibility and fast response speeds of 37/118 μs at reverse bias voltage. It is expected that such HD devices will have great potential applications in electronic and optoelectronic devices in the future.

Recommended Literature
- [1] Synthesis of novel core-shell nanocomposites for fabricating high breakdown voltage ZnO varistors†
- [2] The first synthesis of promothiocin A
- [3] Ultra-violet absorption and molecular complex formation of maleic anhydride in aromatic solvents
- [4] Cometabolic degradation of toxic trichloroethene or cis-1,2-dichloroethene with phenol and production of poly-β-hydroxybutyrate (PHB)
- [5] Crystalline poly(triazine imide) based g-CN as an efficient electrocatalyst for counter electrodes of dye-sensitized solar cells using a triiodide/iodide redox electrolyte†
- [6] Facile insertion of CO2 into metal–phenoxide bonds†
- [7] Triflic acid-mediated synthesis of thioglycosides†
- [8] Two novel multichromic coordination polymers based on a new flexible viologen ligand exhibiting photocontrolled luminescence properties and sensitive detection for ammonia†
- [9] Oxidative C–C bond formation and C–N bond cleavage catalyzed by complexes of copper(i) with acridine based (E N E) pincers (E = S/Se), recyclable as a catalyst†
- [10] Electrocatalytic hydrogen evolution using the MS2@MoS2/rGO (M = Fe or Ni) hybrid catalyst†










